2-Ethylhexyl stearate

Übersicht

Beschreibung

2-Ethylhexyl stearate is a clear, almost colorless (or slightly yellowish) oily liquid . It is an ester used as a medium spreading emollient . It gives skin a nice and smooth after-feel and it’s very good at reducing oiliness or greasiness coming from other heavier oils in the formula . It is also a cream-type cleansing cosmetic compound containing a large amount of oil phase .

Synthesis Analysis

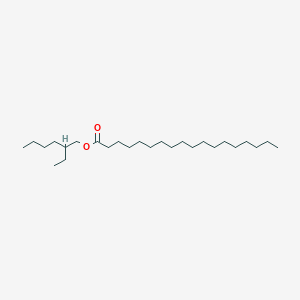

The synthesis of 2-Ethylhexyl stearate involves the biocatalyzed esterification of 2-ethylhexanol and stearic acid . This process is catalyzed by Fermase CALB 10000 in the presence of ultrasound treatment . The maximum conversion (95.87%) was obtained at a molar ratio of 2-ethylhexanol to stearic acid 2:1, enzyme amount of 2% (w/w), power 80 W, duty cycle 50%, and temperature 50°C in a comparatively short reaction time (3 h) in the presence of Fermase as a catalyst .Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl stearate is C26H52O2 . Its molecular weight is 396.6899 . The IUPAC Standard InChI isInChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 . Chemical Reactions Analysis

Esters, such as 2-Ethylhexyl stearate, are formed when an alcohol reacts with an acid . This process is called "esterification" . In the solvent-free esterification reaction, the ratio of stearic acid to 2-ethylhexanol can affect the physical and chemical properties of a reaction system .Physical And Chemical Properties Analysis

2-Ethylhexyl stearate has a boiling point of 420.33°C . Its density is 0.8789 . It is insoluble in water but soluble in many organic solvents . It is also slightly soluble in chloroform and hexanes . It is a non-flammable substance .Wissenschaftliche Forschungsanwendungen

Cosmetic Bio-lubricant

2-Ethylhexyl stearate is utilized as a bio-lubricant in various cosmetic products. A study by Gawas and Rathod (2020) highlighted the ultrasound-assisted green synthesis of 2-ethylhexyl stearate, demonstrating its application in creating eco-friendly cosmetic products. The study successfully synthesized 2-ethylhexyl stearate with a high conversion rate using biocatalyzed esterification, showcasing its potential in sustainable cosmetic production (Gawas & Rathod, 2020).

Developmental Toxicity Study

Although excluded from this summary as per request, it's worth noting that Aulmann et al. (2000) conducted a study on the developmental toxicity of 2-ethylhexyl stearate in rats, which can be relevant for understanding its safety profile (Aulmann et al., 2000).

Transesterification Catalyst

Yu-zhi (2011) explored the synthesis of isooctyl (2-ethylhexyl) stearate by transesterification catalyzed by dibutyl stannic oxide. This study is significant for its implications in industrial applications, especially in the synthesis of isooctyl stearate, a component often used in personal care products (Hao Yu-zhi, 2011).

Biolubricant and Thermodynamics

Research by Zheng et al. (2019) on the density, viscosity, and vapor pressure of fatty acid 2-ethylhexyl esters, including 2-ethylhexyl stearate, contributes to the knowledge on the eco-friendly production of biolubricants. This study provides valuable thermodynamic and transport data for these compounds, which is crucial for their application in various industrial settings (Zheng et al., 2019).

Green Synthesis in Ultraviolet Absorbers

Huang et al. (2017) investigated the green synthesis of 2-ethylhexyl salicylate, an ultraviolet filter, through a solvent-free system. This study is relevant for its application in the cosmetic industry, specifically for products aimed at protecting skin from sunlight-induced harm (Huang et al., 2017).

Reactive Extraction in Polymer Industry

Wang et al. (2020) conducted a study on intensifying the synthesis of 2-ethylhexyl acrylate, a widely used acrylate in the polymer industry. This research highlights the innovative use of deep eutectic solvent in the esterification process, indicating its potential in enhancing industrial production efficiency (Wang et al., 2020).

Biocatalytic Synthesis of Esters

Murcia et al. (2020) focused on the biocatalytic synthesis of ethylhexyl fatty acids esters, including ethylhexyl stearate. This study is significant for the development of natural alternatives to synthetic compounds in the cosmetic industry (Murcia et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethylhexyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWPPVYCOPDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047178 | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Ethylhexyl stearate | |

CAS RN |

22047-49-0 | |

| Record name | 2-Ethylhexyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]-](/img/structure/B7823449.png)